N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide
Description
N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The compound’s unique structure, featuring a chlorocyclopropyl group and a thiophene ring, makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-10(13(14)5-6-13)15-7-3-8-16-12(17)11-4-2-9-18-11/h2,4,9-10,15H,3,5-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZWRHTWOKVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)Cl)NCCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Chlorocyclopropyl Intermediate: : The initial step involves the chlorination of cyclopropane to form 1-chlorocyclopropane. This can be achieved using chlorine gas under UV light or by using a chlorinating agent like sulfuryl chloride.
-
Amination: : The chlorocyclopropyl intermediate is then reacted with ethylamine to form 1-(1-chlorocyclopropyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Thiophene-2-carboxylic Acid: : The final step involves coupling the 1-(1-chlorocyclopropyl)ethylamine with thiophene-2-carboxylic acid. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The chlorocyclopropyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives
Substitution: Substituted cyclopropyl derivatives
Scientific Research Applications
N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
-
Biology: : The compound’s biological activity is of interest for studying its effects on various biological pathways and its potential as a therapeutic agent.
-
Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
-
Industry: : In material science, thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the chlorocyclopropyl and ethylamino groups, making it less complex.
N-[3-(ethylamino)propyl]thiophene-2-carboxamide: Similar but without the chlorocyclopropyl group.
N-[3-[1-(cyclopropyl)ethylamino]propyl]thiophene-2-carboxamide: Similar but without the chlorine atom on the cyclopropyl group.
Uniqueness
N-[3-[1-(1-chlorocyclopropyl)ethylamino]propyl]thiophene-2-carboxamide is unique due to the presence of the chlorocyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
